2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound with a molecular formula of C15H23BrN2O3 It features a piperazine ring substituted with a 5-bromo-2,4-dimethoxyphenyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the 5-bromo-2,4-dimethoxyphenyl group: This can be achieved by bromination of 2,4-dimethoxybenzyl alcohol using N-bromosuccinimide (NBS) in an organic solvent like acetone.
Attachment to the piperazine ring: The brominated compound is then reacted with piperazine under reflux conditions to form the 5-bromo-2,4-dimethoxybenzylpiperazine.
Introduction of the ethoxyethanol chain: The final step involves the reaction of the benzylpiperazine derivative with ethylene glycol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The ethoxyethanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogen-substituted derivatives.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The bromine and methoxy groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-2,5-dimethoxybenzyl)piperazine: Similar structure but lacks the ethoxyethanol chain.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A psychedelic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of both the piperazine ring and the ethoxyethanol chain, which may confer distinct pharmacological and physicochemical properties compared to its analogs .
Properties
IUPAC Name |
2-[2-[4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O4/c1-22-16-12-17(23-2)15(18)11-14(16)13-20-5-3-19(4-6-20)7-9-24-10-8-21/h11-12,21H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQPDNABUBZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CCOCCO)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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